molecular formula C20H20FN3OS B2735442 2-[(2-ethylphenyl)amino]-N-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide CAS No. 1351789-74-6

2-[(2-ethylphenyl)amino]-N-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B2735442
CAS No.: 1351789-74-6
M. Wt: 369.46
InChI Key: UDSXTTMOCBMRTC-UHFFFAOYSA-N
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Description

2-[(2-ethylphenyl)amino]-N-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide is a thiazole-based carboxamide derivative characterized by a central 1,3-thiazole ring substituted with a 4-methyl group at position 4, a 2-ethylphenylamino moiety at position 2, and a 4-fluorobenzyl carboxamide group at position 3. Its molecular formula is C21H21FN4OS, with a molar mass of 396.48 g/mol. The compound’s structure combines hydrophobic (ethylphenyl, fluorobenzyl) and hydrogen-bonding (carboxamide) functionalities, making it a candidate for targeting enzymes or receptors with hydrophobic binding pockets and polar interaction sites.

Properties

IUPAC Name

2-(2-ethylanilino)-N-[(4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3OS/c1-3-15-6-4-5-7-17(15)24-20-23-13(2)18(26-20)19(25)22-12-14-8-10-16(21)11-9-14/h4-11H,3,12H2,1-2H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDSXTTMOCBMRTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC2=NC(=C(S2)C(=O)NCC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(2-ethylphenyl)amino]-N-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide (CAS Number: 1351789-74-6) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

PropertyValue
Molecular FormulaC20_{20}H20_{20}F N3_{3}O S
Molecular Weight369.5 g/mol
Chemical StructureChemical Structure

Research indicates that compounds similar to this compound interact with various biological targets, including enzymes and receptors involved in cancer progression. The thiazole moiety is known for its role in modulating biological pathways that are critical in tumor cell proliferation and survival.

Antitumor Effects

Studies have demonstrated that this compound exhibits potent antitumor activity against various human cancer cell lines. For instance, cytotoxicity assays using prostate cancer cells revealed significant cell death at specific concentrations of the compound. The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.

Key Findings from Research:

  • Cytotoxicity Assays: MTT assays indicated a dose-dependent reduction in cell viability among treated prostate cancer cells.
  • Apoptosis Induction: Flow cytometry results confirmed increased apoptosis rates in treated cells compared to controls.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the thiazole ring and substituents significantly affect the biological activity of the compound. For example, variations in the fluorine substitution on the benzyl group can enhance or diminish cytotoxic effects.

Compound VariantKey FeaturesBiological Activity
2-[(2-ethylphenyl)amino]-N-(4-chlorobenzyl)-4-methyl-1,3-thiazole-5-carboxamideChlorine instead of fluorineAltered potency against cancer cells
2-{[(4-fluorophenyl)methyl]amino}-4-methylthiazole-5-carboxamideDifferent aromatic substitutionEnhanced solubility and bioactivity

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics for this compound. However, further studies are necessary to fully understand its metabolism and excretion pathways. Toxicity assessments have indicated a relatively safe profile at therapeutic doses, but long-term studies are warranted.

Case Studies

A notable case study evaluated the efficacy of this compound in combination with standard chemotherapy agents in a mouse model of prostate cancer. The combination therapy demonstrated enhanced tumor regression compared to monotherapy with either agent alone, suggesting potential for clinical application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The compound shares structural similarities with several thiazole carboxamide derivatives, differing primarily in substituents on the phenyl and benzyl groups. Key comparisons include:

Compound Name Key Substituents Molecular Formula Notable Properties/Applications Reference
Dasatinib N-(2-chloro-6-methylphenyl)-pyrimidinyl-piperazinyl-thiazole C22H26ClN7O2S FDA-approved tyrosine kinase inhibitor (leukemia); enhanced solubility due to hydroxyethyl group
N-(4-fluorobenzyl)-2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxamide Benzylamino instead of 2-ethylphenylamino C20H18FN3OS Reduced lipophilicity compared to target compound; lower metabolic stability
N-(2-methoxybenzyl)-4-methyl-2-(phenylmethyl)amino-thiazole-5-carboxamide Methoxybenzyl group instead of 4-fluorobenzyl C20H21N3O2S Improved solubility but reduced receptor affinity due to methoxy’s electron-donating effects
N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-thiazole-5-carboxamide Chloropyrimidine substituent C17H14Cl2N6OS Enhanced kinase selectivity due to chloro groups; higher cytotoxicity

Structure-Activity Relationship (SAR) Insights

  • Fluorine Substitution: The 4-fluorobenzyl group in the target compound enhances electronegativity and metabolic stability compared to non-fluorinated analogs (e.g., methoxy or hydrogen substituents). Fluorine’s inductive effects may improve binding to hydrophobic pockets in target proteins .
  • Ethylphenyl vs.
  • Thiazole Core Modifications : Replacing the thiazole ring with thiadiazole (as in ) reduces planarity and alters electronic properties, often diminishing kinase affinity but enhancing antimicrobial activity .

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